Cas no 4435-50-1 (1,2,3-Butanetriol)
1,2,3-Butanetriol Chemical and Physical Properties
Names and Identifiers
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- 1,2,3-Butanetriol
- butane-1,2,3-triol
- 1,2,3-Trihydroxybutane
- DTXSID80871078
- NS00048472
- 1 pound not2 pound not3-Butanetriol
- METHYL GLYCERIN
- 1,2,3-Butanetril
- EINECS 224-643-3
- (2R*,3R*)-1,2,3-Butanetriol
- 4435-50-1
- SCHEMBL50023
- 1,2,3-Butanetriol, AldrichCPR
- YAXKTBLXMTYWDQ-UHFFFAOYSA-N
- BWU4IG3WAC
- UNII-BWU4IG3WAC
- BS-50980
- MFCD00059662
- CS-0332229
- B0918
- D88714
- FT-0690801
- SB83873
- CHEBI:131388
- NSC75725
- 41167-49-1
- DS-002381
-
- MDL: MFCD00059662
- Inchi: 1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3
- InChI Key: YAXKTBLXMTYWDQ-UHFFFAOYSA-N
- SMILES: OC(CO)C(C)O
Computed Properties
- Exact Mass: 106.06300
- Monoisotopic Mass: 106.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 46.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1.3
- Topological Polar Surface Area: 60.7A^2
Experimental Properties
- Color/Form: Uncertain
- Density: 1,18 g/cm3
- Boiling Point: 175°C/27mmHg(lit.)
- Flash Point: 145.8°C
- Refractive Index: 1.4670-1.4730
- PSA: 60.69000
- LogP: -1.27960
- Solubility: Uncertain
1,2,3-Butanetriol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
1,2,3-Butanetriol Customs Data
- HS CODE:2905499000
- Customs Data:
China Customs Code:
2905499000Overview:
2905499000 Other polyols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905499000 other polyhydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1,2,3-Butanetriol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B808713-50mg |
1,2,3-Butanetriol |
4435-50-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B808713-100mg |
1,2,3-Butanetriol |
4435-50-1 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B808713-500mg |
1,2,3-Butanetriol |
4435-50-1 | 500mg |
$ 95.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B849410-5ml |
1,2,3-Butanetriol |
4435-50-1 | 90%,GC | 5ml |
929.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0918-25ml |
1,2,3-Butanetriol |
4435-50-1 | 90.0%(GC) | 25ml |
¥3350.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0918-5ml |
1,2,3-Butanetriol |
4435-50-1 | 90.0%(GC) | 5ml |
¥950.0 | 2022-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0918-5ML |
1,2,3-Butanetriol |
4435-50-1 | >90.0%(GC) | 5ml |
¥850.00 | 2023-09-08 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0918-25ML |
1,2,3-Butanetriol |
4435-50-1 | >90.0%(GC) | 25ml |
¥2990.00 | 2023-09-08 | |
| abcr | AB138405-5 ml |
1,2,3-Butanetriol, 90%; . |
4435-50-1 | 90% | 5ml |
€208.80 | 2022-09-01 | |
| abcr | AB138405-25 ml |
1,2,3-Butanetriol, 90%; . |
4435-50-1 | 90% | 25ml |
€749.30 | 2022-09-01 |
1,2,3-Butanetriol Suppliers
1,2,3-Butanetriol Related Literature
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Mark N. K. Afari,Pasi Virta,Tuomas L?nnberg Org. Biomol. Chem. 2022 20 3480
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2. 641. The preparation of α-aryl ethers of isobutane-1 : 2 : 3-triolWilliam Bradley,James Forrest,Oliver Stephenson J. Chem. Soc. 1951 2877
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3. Investigation of bulk properties and monolayer behaviour of amphiphilic mesogens: structural variations of the head groupDetlev Joachimi,André ?hlmann,Willi Rettig,Carsten Tschierske J. Chem. Soc. Perkin Trans. 2 1994 2011
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Keiichi Tomishige,Mizuho Yabushita,Ji Cao,Yoshinao Nakagawa Green Chem. 2022 24 5652
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Maria Nicolaou,Chryssoula Drouza,Anastasios D. Keramidas New J. Chem. 2019 43 17595
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on 1,2,3-Butanetriol
Recent Advances in the Research of 1,2,3-Butanetriol (CAS: 4435-50-1) in Chemical Biology and Pharmaceutical Applications
1,2,3-Butanetriol (CAS: 4435-50-1) is a polyol compound with significant potential in chemical biology and pharmaceutical applications. Recent studies have highlighted its role as a versatile building block for synthesizing bioactive molecules and its utility in drug delivery systems. This research brief consolidates the latest findings on the synthesis, functionalization, and biomedical applications of 1,2,3-Butanetriol, providing insights into its growing importance in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1,2,3-Butanetriol as a key intermediate in the synthesis of novel glycoconjugates with enhanced antimicrobial properties. The researchers employed a chemo-enzymatic approach to modify the hydroxyl groups of 1,2,3-Butanetriol, yielding derivatives that exhibited potent activity against multidrug-resistant bacterial strains. These findings underscore the compound's potential in addressing the global challenge of antibiotic resistance.
In the realm of drug delivery, 1,2,3-Butanetriol has been investigated for its ability to improve the solubility and bioavailability of poorly water-soluble drugs. A recent Pharmaceutical Research article (2024) reported the development of 1,2,3-Butanetriol-based nanoemulsions that significantly enhanced the oral absorption of anticancer agents. The study utilized molecular dynamics simulations to optimize the formulation, demonstrating a 3.5-fold increase in bioavailability compared to conventional delivery systems.
Furthermore, advances in green chemistry have enabled more sustainable production routes for 1,2,3-Butanetriol. A breakthrough published in ACS Sustainable Chemistry & Engineering (2024) described a biocatalytic process using engineered E. coli strains to produce 1,2,3-Butanetriol from renewable feedstocks, achieving a yield of 92% with minimal environmental impact. This development aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.
The compound's unique stereochemistry has also attracted attention in chiral drug synthesis. Recent work in Organic Letters (2023) showcased the use of enantiopure 1,2,3-Butanetriol derivatives as chiral auxiliaries in asymmetric synthesis, enabling the production of optically active β-blockers with improved therapeutic profiles. This application highlights the molecule's versatility in pharmaceutical chemistry.
Looking forward, researchers are exploring the potential of 1,2,3-Butanetriol in novel therapeutic areas. Preliminary studies suggest its derivatives may modulate inflammatory pathways, opening possibilities for treating autoimmune diseases. Additionally, its application in biomaterial science is being investigated for developing biocompatible hydrogels with tunable mechanical properties. These diverse applications position 1,2,3-Butanetriol as a compound of significant interest in multidisciplinary research.
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